1-(4,6-dichloro-1H-indol-2-yl)ethanone
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Overview
Description
1-(4,6-Dichloro-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-(4,6-dichloro-1H-indol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloroindole and ethanone derivatives.
Reaction Conditions: The key step involves the reaction of 4,6-dichloroindole with ethanone under acidic or basic conditions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4,6-Dichloro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives
Scientific Research Applications
1-(4,6-Dichloro-1H-indol-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-dichloro-1H-indol-2-yl)ethanone and its derivatives involves:
Comparison with Similar Compounds
1-(4,6-Dichloro-1H-indol-2-yl)ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(4,6-dichloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)9-4-7-8(12)2-6(11)3-10(7)13-9/h2-4,13H,1H3 |
InChI Key |
BYMXETNGRGVPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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